Glutathione palmitamide

Description

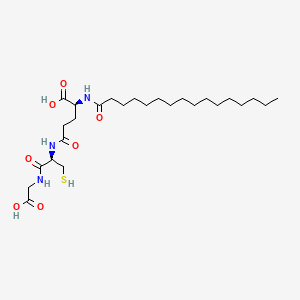

Structure

2D Structure

Properties

CAS No. |

110995-58-9 |

|---|---|

Molecular Formula |

C26H47N3O7S |

Molecular Weight |

545.7 g/mol |

IUPAC Name |

(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H47N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(30)28-20(26(35)36)16-17-23(31)29-21(19-37)25(34)27-18-24(32)33/h20-21,37H,2-19H2,1H3,(H,27,34)(H,28,30)(H,29,31)(H,32,33)(H,35,36)/t20-,21-/m0/s1 |

InChI Key |

OPZUFCSODCAIIR-SFTDATJTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Strategies for Glutathione Palmitamide

Design and Optimization of Synthetic Pathways for Glutathione (B108866) Palmitamide

The synthesis of glutathione palmitamide necessitates a strategic approach to covalently link the fatty acid, palmitic acid, to the tripeptide glutathione. This involves carefully controlled amidation reactions and the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. Both chemical and enzymatic methods have been explored for this purpose.

Amidation Reactions for Covalent Conjugation of Palmitic Acid and Glutathione Scaffolds

The formation of an amide bond between the carboxylic acid of palmitic acid and one of the amine groups of glutathione, or a thioester bond with the thiol group of the cysteine residue, is the central transformation in the synthesis of this compound. Chemical synthesis approaches often involve the activation of the carboxylic acid to facilitate the reaction with the nucleophilic amine or thiol group of glutathione.

One common strategy is the use of acyl halides, such as palmitoyl (B13399708) chloride, which readily reacts with the amine or thiol groups of glutathione. Another method involves the use of S-acyl-CoA thioesters as acylating agents. nih.gov The high reactivity of these reagents allows for efficient conjugation with glutathione. The reaction can be influenced by factors such as solvent, temperature, and the presence of a base to neutralize the acid byproduct.

Solid-phase peptide synthesis (SPPS) offers a robust methodology for the synthesis of lipidated peptides, including glutathione derivatives. acs.orgnih.govacs.orgnih.gov In this approach, the glutathione backbone can be assembled on a solid support, followed by the on-resin acylation of a deprotected functional group with palmitic acid. researchgate.net This method allows for simplified purification as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. wikipedia.org The final lipidated peptide is then cleaved from the solid support. wikipedia.org

The table below summarizes key aspects of amidation reactions used in the synthesis of this compound.

| Reaction Type | Acylating Agent | Key Features |

| Acyl Halide Chemistry | Palmitoyl Chloride | High reactivity, requires careful control of reaction conditions. |

| Acyl-CoA Thioester Chemistry | Palmitoyl-CoA | Biomimetic approach, can be enzyme-catalyzed. nih.gov |

| Solid-Phase Synthesis | Activated Palmitic Acid | Allows for efficient purification, suitable for complex derivatives. acs.orgacs.org |

Protecting Group Strategies in Peptide and Lipid Synthesis

The presence of multiple reactive functional groups in glutathione (two carboxyl groups, one amino group, and one thiol group) necessitates the use of protecting groups to achieve selective acylation. rsc.org Protecting group chemistry is fundamental to peptide synthesis, preventing side reactions and ensuring the formation of the desired product. rsc.org

For the synthesis of this compound where the palmitoyl group is attached to an amine, the highly reactive thiol group of the cysteine residue must be protected. A variety of thiol-protecting groups are available, such as trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu). researchgate.netbachem.com The choice of protecting group depends on its stability under the reaction conditions used for amidation and the ease of its removal in the final step. bachem.com For instance, the Fmoc/tBu strategy is a common orthogonal protection scheme used in solid-phase peptide synthesis, where the Fmoc group protects the N-terminus and is removed by a base, while tBu-based side-chain protecting groups are removed by acid. rsc.org

Conversely, if the desired product is an S-palmitoyl glutathione thioester, the amino and carboxyl groups may need to be protected during the thioesterification reaction. The following table provides examples of protecting groups used in peptide synthesis that are relevant to the synthesis of glutathione derivatives.

| Functional Group | Protecting Group | Deprotection Conditions |

| Thiol (Cysteine) | Trityl (Trt) | Mildly acidic conditions. researchgate.net |

| Thiol (Cysteine) | Acetamidomethyl (Acm) | Mercury(II) acetate (B1210297) or iodine. bachem.com |

| Amino (N-terminus) | Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine in DMF. rsc.org |

| Amino (N-terminus) | tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA). rsc.org |

| Carboxyl | tert-Butyl (tBu) ester | Trifluoroacetic acid (TFA). |

Enzymatic Synthesis Approaches for this compound and Analogs

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. The synthesis of glutathione itself is an enzyme-catalyzed, two-step process requiring ATP. nih.govnih.gov This enzymatic machinery can be harnessed for the synthesis of glutathione derivatives.

The enzymatic synthesis of S-acyl-glutathione derivatives can be achieved by incubating reduced glutathione with the corresponding acyl-CoA thioesters. google.com This reaction can be catalyzed by glutathione S-transferases (GSTs), although these enzymes have also been shown to hydrolyze S-acyl-GSH thioesters. nih.gov The use of engineered microorganisms, such as Saccharomyces cerevisiae, has been explored for the efficient synthesis of glutathione, and similar systems could potentially be adapted for the production of this compound. mdpi.com These biocatalytic approaches benefit from mild reaction conditions and high selectivity, minimizing the need for protecting groups. mdpi.com

Spectroscopic and Chromatographic Methods for Synthetic Verification and Purity Assessment

Following the synthesis of this compound, rigorous analytical techniques are required to confirm its structure and assess its purity. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for structural elucidation, while chromatographic methods are used for purification and purity analysis.

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS/MS)

Mass spectrometry (MS) is a powerful tool for the characterization of glutathione conjugates. High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the elemental composition of the synthesized molecule. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information based on the fragmentation pattern.

For S-acyl-glutathione thioesters, a characteristic fragmentation in tandem mass spectrometry is the loss of the acyl group, resulting in a product ion corresponding to protonated glutathione. Another common fragmentation pathway involves the neutral loss of the gamma-glutamyl moiety. nih.gov The analysis of S-palmitoylated peptides by MS can be challenging due to the lability of the thioester bond. nih.gov However, techniques such as electron transfer dissociation (ETD) can preserve the palmitoyl group during fragmentation, facilitating the identification of the modification site. nih.gov

The table below outlines common mass spectrometry techniques and their applications in the analysis of this compound.

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass for elemental composition determination. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | Molecular weight determination. google.com |

Nuclear Magnetic Resonance Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the individual protons and carbon atoms in the molecule. nih.govnih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, allowing for the complete assignment of the molecular structure. acs.orgnih.govrsc.org

Chromatographic Purity Profiling (e.g., HPLC-UV, LC-MS)

The assessment of purity for this compound, a lipophilic derivative of glutathione, relies on robust analytical techniques capable of separating the target compound from starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are principal methods employed for this purpose, offering high resolution and sensitivity.

Validated HPLC-UV methods are fundamental for the quality control of glutathione and its derivatives. fda.gov These methods are designed to identify and quantify the main compound while also profiling any related impurities. For the parent compound, glutathione (GSH), analytical procedures can effectively separate it from its primary related substances, which include precursors and degradation products. nih.gov An isocratic HPLC-UV analytical procedure has been developed that can separate GSH from impurities such as L-cysteinylglycine (Impurity A), cysteine (Impurity B), oxidized L-glutathione (GSSG or Impurity C), and γ-L-glutamyl-L-cysteine (Impurity D) within a short analysis time. nih.gov Given the structural similarity, such methods serve as a foundation for developing specific protocols for this compound, with modifications to account for its increased retention time due to the attached palmitoyl chain.

The performance of these methods is rigorously validated to establish key parameters like linearity, accuracy, precision, and sensitivity. fda.gov The limits of detection (LOD) and quantitation (LOQ) are critical for ensuring that even trace amounts of impurities can be reliably measured. nih.gov

Table 1: Example HPLC-UV Method Parameters for Glutathione and Related Impurities

| Parameter | Value/Specification | Source |

| Analysis Time | < 10 minutes | nih.gov |

| Resolution (RS) | > 3 between all compounds | nih.gov |

| Limit of Detection (LOD) | 0.02% w/w | nih.gov |

| Limit of Quantitation (LOQ) | 0.05% w/w | nih.gov |

| Typical Impurities Monitored | Impurities A, B, C, D | nih.gov |

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for structural elucidation and sensitive quantification. researchgate.net This technique is particularly valuable for identifying unknown impurities by providing mass-to-charge ratio data, which aids in determining their elemental composition and structure. In the context of this compound synthesis, LC-MS can confirm the molecular weight of the final product and identify by-products, such as di-substituted species or unreacted starting materials. nih.gov The high sensitivity of LC-MS also makes it ideal for analyzing components of the glutathione cycle in various biological samples, a capability that can be adapted for metabolite identification in studies involving this compound. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Glutathione Palmitamide in Biological Systems

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a primary technique for the analysis of glutathione (B108866) derivatives due to its high sensitivity and specificity. nih.govuni-regensburg.de Developing a protocol for Glutathione Palmitamide would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: Given the amphipathic nature of this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be the method of choice. A C18 column is commonly used for separating glutathione and its derivatives. nih.gov However, due to the long palmitoyl (B13399708) chain, a stronger organic mobile phase (like acetonitrile (B52724) or methanol) would be required for efficient elution compared to what is used for unmodified GSH. nih.gov Gradient elution, starting with a higher aqueous phase and gradually increasing the organic phase, would be essential for resolving this compound from more polar metabolites. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode offers sensitive and selective quantification. researchgate.net For this compound, a precursor ion would be selected in the first quadrupole, fragmented, and a specific product ion would be monitored in the third quadrupole. This technique minimizes background interference, which is critical for trace analysis in complex samples like plasma or tissue homogenates. tmrjournals.com Positive electrospray ionization (ESI) is typically used for glutathione derivatives. nih.gov

Below is a hypothetical table of LC-MS/MS parameters that would serve as a starting point for method development for this compound, based on typical conditions for similar molecules.

| Parameter | Setting | Rationale |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating lipophilic and hydrophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the lipophilic analyte from the column. |

| Flow Rate | 0.4 mL/min | Typical for UPLC systems, providing good separation efficiency. nih.gov |

| Column Temperature | 50 °C | Improves peak shape and reduces viscosity. nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes peptides and their derivatives. nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. researchgate.net |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the molecule of interest. |

| Product Ion (Q3) | Fragment ion from the glutathione moiety | Provides structural confirmation and specificity. |

Capillary Electrophoresis-Based Techniques for High-Resolution Separation

Capillary Electrophoresis (CE) offers an alternative separation technique based on the charge-to-mass ratio of analytes. springernature.com It is particularly useful for separating charged molecules like peptides and can provide very high-resolution separation. nih.govnih.gov For this compound, which possesses a net charge from the amino and carboxyl groups of the glutathione backbone, CE is a viable analytical approach.

In Capillary Zone Electrophoresis (CZE), the most common form of CE, analytes migrate in a buffer-filled capillary under the influence of an electric field. researchgate.net The separation of this compound would depend on its electrophoretic mobility, which is influenced by pH. Using acidic buffers can help manage interactions with the capillary wall. nih.gov To enhance sensitivity, a technique called "stacking" can be employed, where the sample is prepared in a low-conductivity matrix, causing the analytes to concentrate into a narrow band at the beginning of the separation, thereby improving detection limits. nih.govnih.gov

The addition of the palmitoyl group may cause solubility issues in purely aqueous buffers and could lead to interactions with the capillary wall. Therefore, the use of buffer additives such as organic solvents or surfactants might be necessary to achieve efficient and reproducible separations. nih.gov

Electrochemical Detection Methods Exploiting Thiol Redox Activity

Electrochemical detection provides a highly sensitive method for analyzing compounds with redox-active functional groups, such as the thiol (sulfhydryl) group in the cysteine residue of this compound. nih.govresearchgate.net These methods measure the current generated by the oxidation or reduction of the analyte at an electrode surface.

The core of this technique relies on the oxidation of the thiol group. mdpi.com This approach offers advantages such as rapid analysis times and minimal sample pretreatment. nih.gov Various electrode materials have been developed to enhance the sensitivity and selectivity of glutathione detection, including modified glassy carbon electrodes. researchgate.nettnstate.edu

A key challenge is selectivity, as other endogenous thiols (e.g., cysteine, homocysteine) can also be oxidized and interfere with the measurement. nih.gov To overcome this, some methods use specific redox mediators that react selectively with glutathione, generating a unique electrochemical signal. nih.gov Another strategy involves coupling electrochemical detection with a separation technique like HPLC for enhanced specificity. nih.gov The principle of a CRISPR/Cas12a system, accelerated by glutathione-mediated reduction, has also been used for an ultrasensitive electrochemical assay with a detection limit in the picomolar range. rsc.org

Sample Preparation Techniques for Minimizing Degradation and Analytical Errors

Proper sample preparation is arguably the most critical step in the analysis of thiols to prevent artifactual oxidation and enzymatic degradation. nih.govnih.gov this compound, like GSH, is susceptible to oxidation, where two molecules can form a disulfide-bonded dimer.

Key steps to minimize analytical errors include:

Inhibition of Oxidation: Immediately after collection, samples (e.g., blood, tissue homogenates) should be treated with an acid, such as sulfosalicylic acid (SSA) or metaphosphoric acid. fishersci.comnih.gov This acidifies the sample, precipitating proteins and inhibiting the activity of enzymes that degrade glutathione, while also slowing the rate of auto-oxidation. nih.gov

Thiol Alkylation: To prevent any oxidation during sample processing and storage, the free thiol group can be "capped" using an alkylating agent. N-ethylmaleimide (NEM) is the most commonly used reagent for this purpose. nih.govnih.govnih.gov It reacts quickly and specifically with thiol groups to form a stable derivative that can be readily analyzed by LC-MS. nih.gov

Temperature Control: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. nih.govcaymanchem.com For long-term storage, samples should be kept at -80°C. nih.govnih.gov

Efficient Extraction: Due to the lipophilic nature of the palmitoyl group, extraction of this compound from biological matrices might require the use of organic solvents in addition to aqueous buffers to ensure complete recovery.

The following table summarizes common sample preparation steps for thiol analysis.

| Step | Procedure | Purpose |

| 1. Sample Collection | Collect blood with anticoagulants (EDTA, heparin). caymanchem.com Harvest tissues and flash-freeze. nih.gov | Prevent clotting and preserve analyte integrity. |

| 2. Homogenization/Lysis | Homogenize tissue or lyse cells in a cold acidic buffer (e.g., 5% SSA). fishersci.com | Precipitate proteins, inactivate enzymes, and prevent oxidation. nih.gov |

| 3. Derivatization (Optional but Recommended) | Add N-ethylmaleimide (NEM) to the homogenate. nih.gov | Covalently block the thiol group to prevent oxidation. nih.govnih.gov |

| 4. Centrifugation | Centrifuge at high speed (e.g., 14,000 rpm) at 4°C. fishersci.com | Remove precipitated proteins and cellular debris. |

| 5. Supernatant Collection | Collect the clear supernatant for analysis. fishersci.com | The supernatant contains the analyte of interest. |

| 6. Storage | Analyze immediately or store at -80°C. nih.govcaymanchem.com | Ensure long-term stability of the analyte. |

Application of Derivatization Agents for Enhanced Spectroscopic Detection

For detection methods other than mass spectrometry or electrochemical analysis, such as UV-Visible or fluorescence spectroscopy, this compound lacks a strong native chromophore or fluorophore. researchgate.net Therefore, derivatization is necessary to introduce a moiety that can be detected spectroscopically.

Several derivatization agents that react with the thiol group are commonly used:

Monobromobimane (mBrB): This reagent reacts with thiols to produce a highly fluorescent adduct, enabling sensitive detection. The reaction is typically carried out at a slightly alkaline pH. mdpi.comresearchgate.net

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. It can be used for the fluorimetric determination of glutathione. mdpi.comdoaj.org

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent): DTNB reacts with thiols to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. This method is often used to determine total thiol content. nih.gov

The choice of derivatization agent depends on the required sensitivity and the analytical instrumentation available. For high-sensitivity applications, fluorescence-based derivatization with reagents like mBrB is often preferred. mdpi.com

The table below outlines common derivatization agents and their detection properties.

| Derivatization Agent | Target Functional Group | Detection Method | Key Features |

| N-ethylmaleimide (NEM) | Thiol | LC-MS | Forms a stable adduct, preventing oxidation. nih.govnih.gov |

| Monobromobimane (mBrB) | Thiol | Fluorescence | Highly sensitive, forms a fluorescent product. mdpi.comresearchgate.net |

| o-Phthalaldehyde (OPA) | Primary Amine (+ Thiol) | Fluorescence | Reacts with the glutamate (B1630785) amine and cysteine thiol. mdpi.com |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol | UV-Visible Spectrophotometry | Produces a colored product for colorimetric quantification. nih.gov |

In Silico Modeling and Chemoinformatics of Glutathione Palmitamide

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as glutathione (B108866) palmitamide, with a specific protein target.

While no specific molecular docking studies for glutathione palmitamide have been identified in the reviewed literature, we can hypothesize potential biological targets based on the activities of its constituent parts: glutathione and palmitic acid. Glutathione is a key substrate for enzymes like Glutathione S-transferases (GSTs), which are involved in detoxification processes. Docking simulations of glutathione itself and its derivatives with GSTs have been performed to understand inhibitor binding and enzyme function. For instance, studies have explored the binding of glutathione and its analogs to the active site of GSTs, revealing key hydrogen bonds and hydrophobic interactions that govern recognition and catalysis.

A hypothetical docking study of this compound with a target such as Glutathione S-transferase P1-1 (GSTP1-1) would likely involve preparing the 3D structures of both the ligand (this compound) and the protein. The palmitoyl (B13399708) chain would be expected to introduce significant hydrophobic interactions with non-polar residues in or near the active site, potentially altering the binding mode compared to glutathione alone. The results of such a simulation would typically be presented in a data table summarizing the binding energy and key interacting residues.

Hypothetical Molecular Docking Results of this compound

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Glutathione S-transferase P1-1 | -8.5 | Tyr7, Val55, Ile104 | Hydrogen Bond, Hydrophobic |

| Glutathione Peroxidase 4 | -7.9 | Trp136, Gln70, Arg117 | Hydrogen Bond, van der Waals |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not available.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. An MD simulation of this compound would offer insights into its flexibility, stability, and how it interacts with its environment, such as a solvent or a biological membrane.

Studies on glutathione have shown that it exists in both "extended" and "folded" conformations, and its flexibility is crucial for its biological activity. nih.gov The addition of a long palmitoyl chain would significantly impact the conformational landscape of the molecule. An MD simulation could reveal how the hydrophobic tail interacts with the peptide backbone, potentially leading to more compact, micelle-like structures in aqueous environments.

A typical MD simulation would involve placing the molecule in a simulated box of water molecules and calculating the forces between atoms over a set period (e.g., nanoseconds to microseconds). The resulting trajectory would be analyzed to understand root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radius of gyration (Rg) to understand its compactness.

Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value |

|---|---|

| Force Field | AMBER or CHARMM |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: This table represents typical parameters for an MD simulation and is for illustrative purposes. Specific simulation data for this compound is not currently available in the literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds.

A QSAR study for a series of acylated glutathione derivatives, including this compound, could be developed to predict a specific biological activity, such as antioxidant capacity or inhibitory activity against a particular enzyme. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of its chemical structure (e.g., molecular weight, logP, topological indices). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model correlating these descriptors with the measured biological activity.

For example, a QSAR model could be developed to predict the antioxidant activity of various S-acyl-glutathione derivatives. The model might reveal that the length and saturation of the acyl chain are key determinants of activity.

Example of Descriptors Used in a Hypothetical QSAR Model for Acylated Glutathione Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Membrane permeability, interaction with hydrophobic pockets |

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polar interactions with target |

Note: This table provides examples of descriptor types that would be relevant for a QSAR study of this compound and related compounds. A specific QSAR model for this compound has not been found in the reviewed literature.

Metabolism and Biotransformation of Glutathione Palmitamide in Preclinical Models

Investigating Enzymatic Hydrolysis Pathways of Amide and Thioether Bonds

The structure of glutathione (B108866) palmitamide features two key linkages susceptible to enzymatic hydrolysis: the amide bonds of the glutathione backbone and the thioether bond linking the palmitoyl (B13399708) group to the cysteine residue.

The initial and most significant step in the catabolism of glutathione and its conjugates is the cleavage of the γ-glutamyl bond. nih.govnih.gov This reaction is primarily catalyzed by the enzyme γ-glutamyltransferase (GGT), which is located on the outer surface of cell membranes, particularly in tissues such as the kidney and liver. nih.gov GGT hydrolyzes the γ-glutamyl bond, releasing glutamic acid and leaving the cysteinylglycine conjugate of the palmitoyl group. nih.gov Following this, a dipeptidase would cleave the cysteinyl-glycine bond, yielding free glycine (B1666218) and S-palmitoyl-L-cysteine.

The thioether bond in S-palmitoyl-L-cysteine is a target for further enzymatic action. Cysteine S-conjugate β-lyases (C-S lyases) are known to cleave the C-S bond in various cysteine S-conjugates. nih.gov This cleavage can result in the formation of a reactive thiol, pyruvate, and ammonia. nih.gov The reactivity of the resulting thiol-containing fragment can sometimes lead to bioactivation, a process where a metabolite is more reactive than the parent compound. frontiersin.orgresearchgate.net

The amide bond, where the palmitic acid is attached to the glutathione molecule, may also be subject to hydrolysis. While specific enzymes for this bond in glutathione palmitamide have not been identified, carboxylesterases and other amidases are known to hydrolyze amide linkages in a variety of xenobiotics. researchgate.net

Role of Hydrolases and Transferases in this compound Biotransformation

A number of hydrolases and transferases are putatively involved in the biotransformation of this compound, based on the metabolism of similar compounds.

Hydrolases:

γ-Glutamyltransferase (GGT): As mentioned, this is the key enzyme initiating the breakdown of glutathione conjugates. nih.govnih.gov

Dipeptidases: These enzymes are responsible for cleaving the cysteinyl-glycine bond.

Cysteine S-conjugate β-lyases: These enzymes cleave the thioether bond. nih.gov

Amidases/Carboxylesterases: These may be involved in the hydrolysis of the amide linkage of the palmitoyl group. researchgate.net

Transferases:

N-acetyltransferases (NATs): Following the initial hydrolysis steps, the resulting S-palmitoyl-L-cysteine can be acetylated by NATs to form the corresponding mercapturic acid, N-acetyl-S-palmitoyl-L-cysteine. frontiersin.org This is a major pathway for the detoxification and excretion of glutathione S-conjugates. researchgate.netmdpi.com

Glutathione S-transferases (GSTs): While GSTs are primarily known for catalyzing the formation of glutathione conjugates, they can also play a role in the further metabolism and transport of these molecules. nih.govplos.orgyoutube.com

The interplay of these enzymes dictates the metabolic profile and clearance of this compound.

Identification of Metabolites and Catabolic Products of this compound via Metabolomics

The primary metabolites anticipated from the biotransformation of this compound include:

Glutamic acid, Cysteine, and Glycine: The constituent amino acids of the glutathione backbone.

S-palmitoyl-L-cysteine: The product of GGT and dipeptidase action.

N-acetyl-S-palmitoyl-L-cysteine (Palmitoyl Mercapturic Acid): The N-acetylated excretion product.

Palmitic Acid: Released upon cleavage of the thioether or amide bond.

Thiol derivatives: Resulting from the action of C-S lyases. nih.gov

The following table summarizes the potential metabolites and the primary enzymes involved in their formation.

| Metabolite Category | Specific Metabolites | Key Enzymes Involved |

| Amino Acids | Glutamic Acid | γ-Glutamyltransferase (GGT) |

| Glycine | Dipeptidases | |

| L-Cysteine | C-S Lyases | |

| Cysteine Conjugates | S-palmitoyl-L-cysteine | GGT, Dipeptidases |

| Mercapturic Acids | N-acetyl-S-palmitoyl-L-cysteine | N-acetyltransferases (NATs) |

| Fatty Acids | Palmitic Acid | Amidases/Carboxylesterases, C-S Lyases |

| Other Products | Pyruvate, Ammonia | C-S Lyases |

Excretion Pathways and Bioavailability in Animal Models (e.g., in vivo studies)

The excretion of glutathione S-conjugates and their metabolites primarily occurs through the kidneys into the urine or through the liver into the bile. nih.gov The water-soluble mercapturic acids are readily eliminated in the urine. researchgate.net Given the lipophilic nature of the palmitoyl moiety, biliary excretion may also be a significant route for this compound and its metabolites. mdpi.com

The oral bioavailability of glutathione itself is known to be very low due to its hydrophilic nature and rapid degradation in the gastrointestinal tract. scienceopen.com Lipophilic derivatives like this compound are being investigated to enhance oral absorption. tandfonline.com The increased lipophilicity of this compound may allow for better transport across intestinal cell membranes. scienceopen.com

In vivo studies in animal models are crucial to determine the pharmacokinetic profile of this compound. Such studies would involve administering the compound and measuring the concentrations of the parent molecule and its metabolites in plasma, urine, and feces over time. This data would provide key parameters such as:

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.

Volume of distribution (Vd): The extent to which the compound distributes into body tissues.

Clearance (CL): The rate at which the compound is removed from the body.

While specific pharmacokinetic data for this compound is not yet published, studies on other liposomal and modified glutathione formulations suggest that altering the physicochemical properties of glutathione can significantly improve its bioavailability. nih.govwishnew.storecymbiotika.com

Molecular and Cellular Mechanisms of Action of Glutathione Palmitamide

Potential Role in Cellular Redox Homeostasis Modulation, Drawing on Glutathione's Antioxidant Properties

No specific data is available for Glutathione (B108866) palmitamide.

Interaction with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species

No specific data is available for Glutathione palmitamide.

Influence on Glutathione-Dependent Enzymes (e.g., Glutathione S-Transferases)

No specific data is available for this compound.

Modulation of Thiol-Disulfide Exchange and Protein S-Glutathionylation

No specific data is available for this compound.

Exploration of Lipid Signaling Pathways and Receptor Interactions (e.g., PPARα activation by related palmitamides)

No specific data is available for this compound.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism/Antagonism

No specific data is available for this compound.

Modulation of Endocannabinoid System Components and Related Fatty Acid Amide Hydrolases (e.g., FAAH)

No specific data is available for this compound.

Investigation of Anti-inflammatory Pathways and Immunomodulation (e.g., NF-κB pathway insights from palmitamide)

This compound's potential anti-inflammatory and immunomodulatory effects are hypothesized to stem from the combined actions of its constituent molecules: glutathione and a palmitamide moiety, such as N-palmitoylethanolamine (PEA). The mechanisms likely involve the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor family that orchestrates the expression of numerous pro-inflammatory genes. nih.govnih.gov

Palmitoylethanolamide (PEA), a well-studied palmitamide, is known to exert anti-inflammatory actions by influencing the NF-κB pathway. nih.govmdpi.com It can activate the peroxisome proliferator-activated receptor α (PPARα), which in turn interferes with the TLR/NF-κB signaling axis, leading to reduced NF-κB activity and a subsequent decrease in the expression of inflammatory cytokines. mdpi.com

Glutathione (GSH) also plays a pivotal role in regulating NF-κB. The antioxidant properties of glutathione help to control the redox state of the cell, which is crucial because oxidative stress is a known activator of the NF-κB pathway. nih.gov A derivative of glutathione, N-butanoyl glutathione (GSH-C4), has been shown to effectively inhibit the activation and nuclear translocation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). frontiersin.org Furthermore, the enzyme Glutathione S-transferase Pi (GSTP) can modulate NF-κB signaling, possibly through the S-glutathionylation of proteins within the pathway, such as the IκB kinase beta (IKKβ). nih.gov

By integrating these functions, this compound may offer a dual approach to inflammation control. The palmitamide portion could facilitate cellular interactions and engage with receptors like PPARα, while the glutathione component provides potent antioxidant and direct modulatory effects on NF-κB complex proteins, thereby synergistically inhibiting this central inflammatory pathway.

A primary consequence of NF-κB inhibition is the downregulation of pro-inflammatory cytokine production. These signaling molecules are central to the initiation and amplification of inflammatory responses.

Research on PEA demonstrates its capacity to significantly reduce the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect is directly linked to its ability to suppress the NF-κB pathway. researchgate.net

Glutathione's role in cytokine regulation is complex and can be context-dependent. While it is essential for the optimal functioning of immune cells, it also helps control inflammation. nih.govnih.gov In some contexts, such as promoting an M1 macrophage response, glutathione can up-regulate pro-inflammatory cytokines and chemokines. nih.govresearchgate.net However, its primary anti-inflammatory role is linked to mitigating oxidative stress, a key trigger for cytokine release. By neutralizing reactive oxygen species (ROS), glutathione can prevent the activation of signaling cascades that lead to the expression of inflammatory genes. mdpi.com A study combining Phycocyanin and PEA found that the mixture curtailed cytokine production by increasing cellular glutathione levels, thereby enhancing the cell's natural antioxidant and anti-inflammatory defenses. mdpi.comresearchgate.net

Therefore, this compound is postulated to regulate pro-inflammatory cytokine production through a multi-pronged mechanism. It may inhibit the transcription of cytokine genes via NF-κB suppression (an effect associated with both PEA and glutathione derivatives) and simultaneously reduce the oxidative triggers for inflammation by leveraging the potent antioxidant capacity of the glutathione molecule. frontiersin.orgmdpi.com

Table 1: Effects of Palmitoylethanolamide (PEA) and Glutathione (GSH) on Inflammatory Mediators

| Compound | Target Pathway/Molecule | Effect | Research Finding |

|---|---|---|---|

| Palmitoylethanolamide (PEA) | NF-κB Pathway | Inhibition | Reduces inflammation by acting on the TLR/NF-κB axis. mdpi.com |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduction | Decreases the expression and production of key inflammatory cytokines. nih.gov | |

| Glutathione (GSH) & Derivatives | NF-κB Pathway | Inhibition | A GSH derivative (GSH-C4) abrogates NF-κB activation and nuclear translocation. frontiersin.org |

| Pro-inflammatory Cytokines | Modulation | Can up-regulate M1-macrophage-related cytokines but also suppresses inflammatory responses by reducing oxidative stress. mdpi.comnih.gov | |

| Reactive Oxygen Species (ROS) | Neutralization | Acts as a primary antioxidant, preventing ROS-induced activation of inflammatory pathways. mdpi.comnih.gov |

The metabolic state of immune cells is intrinsically linked to their function. For T-cells, metabolic reprogramming is essential for their activation, proliferation, and effector functions. Mitochondria are central hubs for this reprogramming, and their health is paramount.

Glutathione is critically important for maintaining mitochondrial integrity and function in T-cells. researchgate.net Activated T-cells increase their mitochondrial load to meet energy demands, which also increases the production of ROS as a byproduct. researchgate.net Glutathione acts as a key buffer for this ROS, preventing oxidative damage and preserving mitochondrial function. researchgate.netnih.gov A deficiency in T-cell-intrinsic glutathione can lead to disrupted mitochondrial function, impaired cellular signaling, and a reduced capacity to produce protective cytokines like IL-22, which is critical for intestinal defense. researchgate.net Thus, maintaining adequate glutathione levels is essential for supporting robust T-cell-mediated immunity. researchgate.netmdpi.com Exogenous glutathione has been shown to restore the mitochondrial redox status and improve mitochondrial function in aged animal models. nih.gov

The palmitamide component may also influence immune cell populations. Studies have shown that PEA can reduce the infiltration of certain T-cell subsets (CD3⁺CD4⁺ and CD3⁺CD8⁺) in intestinal tissue during inflammation. researchgate.net

The conjugated this compound molecule could uniquely impact T-cell function. The palmitamide moiety may enhance the cellular uptake and delivery of glutathione to immune cells. By boosting intracellular and mitochondrial glutathione pools, the compound could protect T-cells from oxidative stress during activation, support the metabolic shift required for an effective immune response, and preserve mitochondrial health, thereby optimizing their function. nih.govnih.gov

Involvement in Epithelial Remodeling and Barrier Integrity, referencing palmitamide associations

Epithelial tissues form a critical barrier against external pathogens and stimuli. The integrity of this barrier is maintained by complex structures, including tight junctions and adherens junctions. Disruption of this barrier is a hallmark of many inflammatory conditions.

Evidence strongly suggests that certain palmitamides, specifically PEA, play a protective role in maintaining and restoring epithelial barrier integrity. In models of intestinal inflammation, PEA treatment has been shown to improve the integrity of the epithelial barrier. researchgate.net This is often associated with its ability to reduce local inflammation and enteric gliosis, which can compromise barrier function. researchgate.net It is important to distinguish the effects of PEA from its precursor, free palmitic acid. Studies have shown that palmitic acid can be detrimental, disrupting intestinal epithelial barrier integrity by altering tight junction and adherens junction proteins. nih.govsemanticscholar.orgnih.gov

The mechanism by which barrier integrity is enhanced may involve the modulation of junction protein expression. For instance, other molecules have been shown to enhance epithelial barrier function by increasing the expression of key junction proteins like occludin and E-cadherin. researchgate.netelsevierpure.com Additionally, the process of protein palmitoylation—the attachment of a fatty acid like palmitate to a protein—is known to be an important factor in mediating epithelial permeability in response to inflammatory signals. nih.gov

This compound could contribute to epithelial integrity through a dual-action mechanism. The palmitamide component, akin to PEA, may directly signal to epithelial cells to bolster junctional complexes and reduce local inflammation that would otherwise compromise the barrier. researchgate.net Simultaneously, the glutathione component would provide antioxidant protection to the epithelial cells, shielding them from damage caused by reactive oxygen species generated during inflammation, which is a known cause of increased epithelial permeability. This combined effect could be highly effective in both preserving and helping to remodel the epithelial barrier during periods of inflammatory stress.

In Vitro Biological Activities of Glutathione Palmitamide

Effects on Cellular Viability and Proliferation in Diverse Cell Lines

Currently, there is a notable absence of peer-reviewed studies detailing the specific effects of glutathione (B108866) palmitamide on cellular viability and proliferation across diverse cell lines, such as cancer models or primary cell cultures. Research has extensively documented the roles of both glutathione and palmitic acid individually. Glutathione is crucial for cell survival and proliferation by protecting against oxidative stress, and its depletion can inhibit cell growth and enhance apoptosis in cancer cells. nih.govusuhs.edudntb.gov.ua Conversely, high concentrations of palmitic acid have been shown to induce cytotoxicity and apoptosis in various cell types, including hepatocytes and pancreatic β-cells. mdpi.com However, how the conjugation of these two molecules into glutathione palmitamide influences these outcomes has not been specifically elucidated in published in vitro studies.

Evaluation of Antioxidant Capacity in Cell-Based Assays

This compound is functionally categorized as an antioxidant. cosmileeurope.eu The core antioxidant activity stems from the glutathione moiety, which is a pivotal component of the cellular defense system against reactive oxygen species (ROS). google.com By directly quenching free radicals and acting as a cofactor for antioxidant enzymes like glutathione peroxidase, glutathione mitigates oxidative damage. google.comnih.govnih.gov

The addition of the palmitoyl (B13399708) group creates a lipophilic molecule, which is theorized to allow for deeper penetration into the stratum corneum and cellular membranes. gihichem.com This enhanced delivery could theoretically bolster intracellular antioxidant defenses more effectively than glutathione alone. A study referenced in commercial literature suggests that palmitoyl derivatives of glutathione can improve the barrier function in reconstructed human epidermis models, an effect likely linked to both its antioxidant action and its lipid component. gihichem.com However, specific cell-based assays quantifying the ROS scavenging capacity or the impact on oxidative stress markers following treatment with this compound are not yet available in peer-reviewed publications.

Assessment of Anti-inflammatory Effects in Stimulated Cell Cultures

The potential anti-inflammatory properties of this compound are suggested in patent literature for topical formulations, which claim that the compound is expected to decrease skin inflammation and irritation. google.com This hypothesis is based on the known functions of glutathione. Glutathione and its precursors can regulate inflammatory responses by modulating cytokine production. For instance, glutathione prodrugs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in stimulated monocytes. nih.gov The mechanism is often linked to the inhibition of the oxidative stress-sensitive transcription factor NF-κB. nih.gov

Despite these foundational concepts, direct in vitro studies assessing the anti-inflammatory effects of this compound in stimulated cell cultures are lacking. There is no available data on its ability to modulate cytokine secretion or alter the gene expression of inflammatory mediators in standard cell-based models of inflammation.

Impact on Mitochondrial Function and Bioenergetics in Cellular Systems

Mitochondria are central to cellular bioenergetics and are a primary site of ROS production. nih.govmdpi.com Mitochondrial glutathione (mGSH) is a critical defense against oxidative damage within this organelle, protecting against lipid peroxidation and maintaining the integrity of the electron transport chain. nih.govmdpi.commitochon.it Deficiencies in mGSH are linked to mitochondrial dysfunction and increased susceptibility to cell death. mdpi.com

Investigation of Gene Expression and Protein Regulation via Transcriptomics and Proteomics

Comprehensive studies using transcriptomics and proteomics to investigate the global changes in gene expression and protein regulation induced by this compound have not been published. Such analyses would be invaluable for understanding its mechanism of action. For context, research on glutathione has shown it plays a signaling role in redox regulation, influencing the expression of genes related to NF-κB activation, transcription, and cytokine signaling in response to oxidative stress. nih.gov

Furthermore, the process of S-palmitoylation—the post-translational modification of proteins with palmitic acid—is known to regulate the function, localization, and stability of numerous proteins, including many involved in immune signaling and cell proliferation. frontiersin.orgnih.gov However, this process is distinct from the administration of S-palmitoyl glutathione as an exogenous compound. The effect of this compound on cellular signaling pathways and broad-scale gene and protein expression remains an area for future investigation.

Preclinical Investigative Studies of Glutathione Palmitamide in Animal Models

Studies on Systemic Biodistribution and Target Tissue Accumulation

There are no available studies detailing the systemic biodistribution and target tissue accumulation of glutathione (B108866) palmitamide in animal models. Research on the biodistribution of glutathione itself indicates that its direct systemic administration is challenging due to rapid degradation by enzymes such as γ-glutamyltransferase, which are present in the bloodstream and on the surface of various cells. The addition of a palmitoyl (B13399708) group to create glutathione palmitamide would increase its lipophilicity, which could theoretically alter its absorption, distribution, metabolism, and excretion (ADME) profile. This modification might enhance its ability to cross cell membranes and potentially the blood-brain barrier. However, without experimental data, any discussion on its biodistribution remains speculative.

Investigation of Pharmacodynamic Markers and Biochemical Endpoints in vivo

No in vivo studies have been published that investigate the pharmacodynamic markers and biochemical endpoints of this compound. For glutathione, pharmacodynamic markers often include measurements of reduced glutathione (GSH), oxidized glutathione (GSSG), and the GSH/GSSG ratio in various tissues, as these are key indicators of oxidative stress. Other relevant biochemical endpoints could include levels of inflammatory cytokines (e.g., TNF-α, IL-6), markers of lipid peroxidation (e.g., malondialdehyde), and the activity of antioxidant enzymes (e.g., glutathione peroxidase, superoxide dismutase). While it can be hypothesized that this compound would influence these same markers by delivering glutathione to cells more effectively, there is no direct experimental evidence in animal models to support this.

Dose-Response Characterization and Preliminary Efficacy Profiling

Due to the absence of preclinical efficacy studies, there is no information available on the dose-response characterization or preliminary efficacy profiling of this compound in animal models. Establishing a dose-response relationship is a critical step in preclinical research to understand the effective concentration range of a compound and to identify any potential for toxicity at higher doses. Without any in vivo studies, this information for this compound remains unknown.

Research on Derivatives and Analogs of Glutathione Palmitamide

Structure-Activity Relationship (SAR) Studies of Modified Glutathione (B108866) Palmitamide Analogs

While specific structure-activity relationship (SAR) studies on a wide range of modified glutathione palmitamide analogs are not extensively documented in publicly available research, principles of SAR can be extrapolated from studies on other acylated glutathione derivatives. The primary goal of such studies is to understand how modifications to the chemical structure of this compound affect its biological activity, including its antioxidant capacity, cellular uptake, and other therapeutic effects.

Key areas of modification in SAR studies of acylated glutathione analogs typically include:

Alteration of the Fatty Acid Chain: The length and saturation of the fatty acid chain are critical determinants of the molecule's lipophilicity and, consequently, its ability to interact with and traverse cell membranes. Shorter or more unsaturated fatty acid chains may alter the molecule's partitioning into the lipid bilayer, affecting its cellular uptake and subcellular localization.

Modification of the Glutathione Backbone: Changes to the amino acid residues of the glutathione tripeptide (glutamate, cysteine, and glycine) can influence its intrinsic antioxidant activity and its interaction with enzymes and transporters. For instance, substitution of amino acids could affect the redox potential of the thiol group on the cysteine residue, which is central to glutathione's antioxidant function.

Nature of the Linkage: The bond connecting the fatty acid to the glutathione molecule (e.g., a thioester bond in S-palmitoylglutathione) is crucial for its stability and the release of the active components within the cell. The lability of this bond can be modulated to control the rate of hydrolysis and the subsequent intracellular release of glutathione and the fatty acid.

A study on a series of N-acyl glutathione derivatives with varying aliphatic chain lengths (from C2 to C12) investigated their antiviral activities. The findings from this study can provide insights into the SAR of lipidated glutathione. It was observed that the shorter-chain derivatives (C2 and C4) were non-toxic, while the longer-chain derivatives (C6, C8, and C12) exhibited toxicity. This suggests that the length of the fatty acid chain is a critical factor in the biological activity and safety profile of acylated glutathione analogs. The C4 derivative, in particular, showed the most potent antiviral activity, indicating an optimal chain length for this specific biological effect.

Synthesis and Evaluation of Lipidated Glutathione Conjugates with Different Fatty Acid Chains

The synthesis of lipidated glutathione conjugates, such as S-palmitoylglutathione, can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the reaction of an activated form of the fatty acid (e.g., an acyl chloride or acyl-CoA thioester) with reduced glutathione. Enzymatic synthesis may utilize enzymes such as glutathione S-transferases to catalyze the conjugation.

The evaluation of these conjugates typically involves assessing their physicochemical properties and biological activities. Key evaluation parameters include:

Cellular Uptake and Bioavailability: The lipophilic nature of the fatty acid chain is intended to improve the cellular uptake of glutathione. Studies have shown that S-acylglutathione derivatives can be more readily internalized by cells compared to unmodified glutathione.

Antioxidant Efficacy: The ability of the conjugate to protect cells from oxidative stress is a primary measure of its efficacy. This is often evaluated by measuring the reduction in reactive oxygen species (ROS) accumulation, lipid peroxidation, and the activation of apoptotic pathways in cells challenged with an oxidative insult.

Stability: The stability of the thioester bond is important for the delivery of intact glutathione into the cell. The rate of hydrolysis can be influenced by the cellular environment and the presence of specific enzymes.

A study comparing the protective effects of S-lauroylglutathione (derived from lauric acid, a 12-carbon saturated fatty acid) and S-palmitoleoylglutathione (derived from palmitoleic acid, a 16-carbon monounsaturated fatty acid) against amyloid-beta-induced oxidative stress in neuronal cells provides valuable comparative data. Both compounds were found to be readily internalized by the cells and offered significant protection. However, S-palmitoleoylglutathione was found to be more effective in protecting against oxidative damage than S-lauroylglutathione, suggesting that the nature of the fatty acid (in this case, the presence of unsaturation) plays a significant role in the biological activity of the conjugate.

Table 1: Comparison of the Protective Effects of S-Lauroylglutathione and S-Palmitoleoylglutathione against Amyloid-Beta-Induced Oxidative Stress

| Feature | S-Lauroylglutathione | S-Palmitoleoylglutathione |

| Fatty Acid Moiety | Lauric Acid (C12:0) | Palmitoleic Acid (C16:1) |

| Cellular Internalization | Readily internalized | Readily internalized |

| Protection against ROS Accumulation | Significant | More significant |

| Inhibition of Lipid Peroxidation | Significant | More significant |

| Prevention of Apoptotic Pathway Activation | Significant | More significant |

| Overall Efficacy | Effective | More effective |

Investigation of Glutathione-Mediated Palmitoylation of Proteins (e.g., Glutathione S-Transferase P1)

Protein palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein. This modification can affect the protein's localization, stability, and interaction with other proteins. The enzyme Glutathione S-Transferase P1 (GSTP1) is known to be modified by palmitate. google.comincidecoder.comnih.gov

Research has shown that GSTP1 can be palmitoylated on multiple cysteine residues, as well as on a lysine (B10760008) residue, which is a rare form of N-palmitoylation. google.comincidecoder.com This modification is thought to facilitate the association of GSTP1 with cellular membranes. google.comincidecoder.comnih.gov

The current body of research focuses on the direct palmitoylation of GSTP1, likely from a palmitoyl-CoA donor, a common mechanism for protein palmitoylation. There is no direct evidence to suggest that "this compound" acts as a palmitoyl (B13399708) donor in a process of "glutathione-mediated" palmitoylation of proteins like GSTP1. Instead, it appears that glutathione and protein palmitoylation are two distinct but related cellular processes. Glutathione, in its reduced form (GSH), is a substrate for GSTP1, which catalyzes the conjugation of GSH to various electrophilic compounds for detoxification. The palmitoylation of GSTP1 is a separate regulatory modification of the enzyme itself.

Table 2: Palmitoylation Sites Identified in Glutathione S-Transferase P1 (GSTP1)

| Amino Acid Residue | Type of Palmitoylation | Functional Implication |

| Cysteine-48 | S-palmitoylation | Membrane association, regulation of enzyme activity |

| Cysteine-102 | S-palmitoylation | Membrane association, regulation of enzyme activity |

| Lysine-103 | N-palmitoylation | Stable membrane association, regulation of protein-protein interactions |

Future Research Directions and Translational Perspectives

Elucidation of Specific Receptor Targets for Glutathione (B108866) Palmitamide

A pivotal area of future investigation is the identification and characterization of specific receptor targets for Glutathione Palmitamide. While the mechanisms of action for native glutathione are well-documented, the addition of a palmitate moiety could significantly alter its interaction with cellular components.

Key Research Objectives:

Receptor Binding Assays: Comprehensive screening assays will be essential to identify specific cell surface or intracellular receptors with high affinity for this compound. This could involve techniques such as radioligand binding assays or surface plasmon resonance.

Delineating Signaling Pathways: Once potential receptors are identified, subsequent research must focus on elucidating the downstream signaling pathways activated upon binding. This will clarify how this compound exerts its biological effects, which may differ from or be more potent than those of unmodified glutathione.

Structural Biology Studies: Determining the three-dimensional structure of this compound in complex with its putative receptors through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into the specific molecular interactions driving its activity. This knowledge can inform the design of next-generation molecules with enhanced specificity and efficacy.

Understanding these fundamental mechanisms will be crucial for predicting the therapeutic efficacy and potential off-target effects of this compound.

Development of Novel Research Tools and Probes for this compound Tracing

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, the development of specialized research tools for its in vitro and in vivo tracing is imperative. The lipophilic nature of the molecule presents unique challenges and opportunities for probe design.

Potential Avenues for Development:

Fluorescent Probes: The synthesis of fluorescently labeled this compound analogues will enable real-time visualization of its cellular and subcellular distribution. Advanced imaging techniques, such as confocal microscopy and two-photon microscopy, can then be used to track its uptake, trafficking, and accumulation in specific organelles.

Radiolabeling for In Vivo Imaging: For whole-body distribution studies, radiolabeled versions of this compound can be developed for use with non-invasive imaging modalities like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). This will provide critical information on its biodistribution, target organ accumulation, and clearance.

Isotope Tracing: Stable isotope labeling (e.g., with 13C or 15N) of this compound can be employed in conjunction with mass spectrometry to trace its metabolic fate and identify any potential biotransformation products. nih.gov

These advanced tracing tools will be instrumental in optimizing the delivery and understanding the in vivo behavior of this compound.

Exploration of Synergistic Effects with Endogenous Mediators and Exogenous Compounds

Investigating the potential for synergistic interactions between this compound and other molecules is a promising strategy to enhance therapeutic outcomes. These combinations could potentially allow for lower effective doses, thereby reducing the risk of adverse effects.

Areas for Synergistic Research:

Endogenous Antioxidants: Studies could explore the interplay between this compound and other components of the cellular antioxidant network, such as vitamin C and vitamin E. It is plausible that this compound could regenerate these antioxidants, leading to a more robust defense against oxidative stress.

Combination with Conventional Drugs: The co-administration of this compound with existing therapeutic agents could enhance their efficacy or mitigate their toxicity. For example, in cancer therapy, it could potentially protect healthy tissues from the damaging effects of chemotherapy or radiotherapy.

Natural Compounds: A growing body of research indicates that certain natural compounds, such as polyphenols and flavonoids, can modulate glutathione metabolism. mdpi.com Investigating the combination of these compounds with this compound could reveal synergistic effects on cellular health and disease.

The following table outlines potential synergistic combinations for future research:

| Compound Class | Specific Examples | Potential Synergistic Effect |

| Endogenous Mediators | Vitamin C, Vitamin E, Alpha-lipoic acid | Enhanced antioxidant capacity and regeneration |

| Exogenous Compounds | Chemotherapeutic agents, Anti-inflammatory drugs | Increased therapeutic efficacy, reduced side effects |

| Natural Products | Quercetin, Resveratrol, Curcumin | Modulation of glutathione-related pathways |

This table is interactive. Click on the headers to sort the data.

Advanced Preclinical Model Development for Specific Biological Applications

The translation of this compound from a promising molecule to a clinical therapeutic necessitates rigorous evaluation in advanced preclinical models that accurately recapitulate human diseases.

Future Directions in Preclinical Modeling:

Organ-on-a-Chip Models: Microfluidic "organ-on-a-chip" technologies can provide a more physiologically relevant in vitro environment to study the effects of this compound on specific human tissues and organs, such as the liver, skin, or brain.

Genetically Engineered Mouse Models (GEMMs): The use of GEMMs that mimic specific human diseases, such as neurodegenerative disorders or metabolic syndromes, will be crucial for evaluating the long-term efficacy and safety of this compound. nih.gov

Humanized Animal Models: For applications related to the immune system or specific human metabolic pathways, the development of humanized animal models (e.g., mice with a humanized liver or immune system) will provide more accurate predictions of the compound's behavior in humans.

These sophisticated preclinical models will be essential for generating the robust data required to support the initiation of clinical trials with this compound.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping for confidence interval estimation and Bayesian hierarchical models to account for inter-study variability .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectroscopic data for this compound in supplementary materials?

Q. What guidelines ensure ethical reporting of this compound’s in vivo toxicity data?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Report sample sizes, randomization methods, and statistical power analyses. Disclose potential conflicts of interest and funding sources in the acknowledgments section .

Conflict Resolution and Innovation

Q. How can researchers resolve contradictions in this compound’s reported bioavailability across preclinical models?

Q. What experimental designs are optimal for investigating this compound’s synergies with other antioxidants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.